BenchChemオンラインストアへようこそ!

3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride

Solubility Salt selection Assay compatibility

3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride (CAS 1158738-89-6; also indexed as 1H-benzimidazole-2-propanamine, 6-chloro-, hydrochloride (1:2)) is a synthetic benzimidazole derivative supplied as a dihydrochloride salt. The compound possesses a benzimidazole core with a chlorine substituent at the 5(6)-position and a propan-1-amine side chain at the 2-position, yielding a molecular formula of C₁₀H₁₄Cl₃N₃ and molecular weight of 282.6 g/mol.

Molecular Formula C10H13Cl2N3
Molecular Weight 246.13 g/mol
CAS No. 1158738-89-6
Cat. No. B3086324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride
CAS1158738-89-6
Molecular FormulaC10H13Cl2N3
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)CCCN.Cl
InChIInChI=1S/C10H12ClN3.ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;/h3-4,6H,1-2,5,12H2,(H,13,14);1H
InChIKeyBZEUOAHHOGHRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine Dihydrochloride (CAS 1158738-89-6): Baseline Identity for Scientific Procurement


3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride (CAS 1158738-89-6; also indexed as 1H-benzimidazole-2-propanamine, 6-chloro-, hydrochloride (1:2)) is a synthetic benzimidazole derivative supplied as a dihydrochloride salt . The compound possesses a benzimidazole core with a chlorine substituent at the 5(6)-position and a propan-1-amine side chain at the 2-position, yielding a molecular formula of C₁₀H₁₄Cl₃N₃ and molecular weight of 282.6 g/mol . It is categorized as a research chemical and building block used in proprietary pharmaceutical synthesis programs, particularly as an intermediate in the preparation of kinase inhibitors, antiviral agents, and other bioactive molecules within patent-protected discovery pipelines .

Why In-Class Substitution of 3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine Dihydrochloride Fails: Critical Structure-Dependent Differentiation


Benzimidazole-based building blocks cannot be treated as interchangeable commodities because small structural perturbations—chlorine substitution position, salt form, and side-chain length—produce divergent physicochemical and biological properties that propagate irreversibly into downstream lead series. The dihydrochloride salt form of CAS 1158738-89-6 provides substantially higher aqueous solubility than the free base (CAS 915921-08-3), a critical parameter for solution-phase chemistry and biological assay compatibility . The presence of an electron-withdrawing 5(6)-chloro substituent on the benzimidazole ring modulates both the pKa of the imidazole NH and the electron density of the aromatic system, which directly influences hydrogen-bonding capacity, target binding conformation, and metabolic stability relative to the unsubstituted analog (CAS 88765-77-9) and methyl-substituted variants (CAS 1169950-70-2) [1]. These molecular features make routine interchange of in-class compounds scientifically unsound without rigorous revalidation.

Quantitative Evidence Guide: Differentiating 3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine Dihydrochloride from Closest Analogs


Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form (CAS 1158738-89-6) offers a well-established solubility advantage over the free base (CAS 915921-08-3), which is a critical parameter for solution-phase synthesis and in vitro assays. While specific solubility data for this particular compound is not publicly disclosed, the general principle is that dihydrochloride salts of benzimidazole alkylamines exhibit significantly enhanced water solubility compared to their free base counterparts . The dihydrochloride salt is the preferred form for aqueous reaction conditions and biological assay preparation, whereas the free base may require organic co-solvents, limiting compatibility with certain enzymatic and cell-based assays.

Solubility Salt selection Assay compatibility

5(6)-Chloro Substituent Effect on Benzimidazole Core Electron Density and Target Binding

The 5(6)-chloro substitution on the benzimidazole core introduces an electron-withdrawing effect that modulates the pKa of the imidazole NH proton and alters the electron density distribution across the aromatic ring system. Literature data on structurally related 5-chlorobenzimidazole derivatives demonstrate a measurable impact on target binding. For example, 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole exhibited the most profound topoisomerase I inhibition among a series of 1H-benzimidazole derivatives, with the 5-chloro substituent contributing to enhanced cytotoxic potency relative to unsubstituted analogs [1]. In the context of 2-aminobenzimidazole-based kinase inhibitors, the 5(6)-chloro substituent has been shown to occupy a lipophilic cavity formed by specific protein side chains (Ile91, Ala92, Phe93, Ala94, Pro95, and Ala197), providing a structural basis for selectivity differentiation from unsubstituted or methyl-substituted analogs [2].

Structure-activity relationship Electron-withdrawing substituent Kinase inhibition

Patent-Protected Utility as a Key Intermediate in RSV and Kinase Inhibitor Programs

The 2-(3-aminopropyl)-5(6)-chlorobenzimidazole scaffold is explicitly claimed and exemplified within patent families covering respiratory syncytial virus (RSV) fusion inhibitors and kinase inhibitors. Re: Viral Ltd. patent US20140308282A1 describes benzimidazole compounds of formula (I) that are active as RSV inhibitors, where the core structure encompasses the 2-(3-aminopropyl)benzimidazole motif with optional chloro substitution at the 5(6)-position [1]. Similarly, benzimidazole derivatives bearing 5-chloro substitution and propanamine side chains appear in patent filings by Astex Therapeutics as cyclin-dependent kinase (CDK), glycogen synthase kinase (GSK), and Aurora kinase inhibitors [2]. The specific compound CAS 1158738-89-6 serves as a building block for constructing these patent-protected lead series, making it a strategically relevant procurement item for organizations pursuing proprietary benzimidazole-based antiviral or oncology programs.

Antiviral drug discovery Respiratory syncytial virus Patent intermediate

Computational Drug-Likeness Profile: Calculated LogP and TPSA Parameters

Vendor-supplied computational chemistry data for CAS 1158738-89-6 provide quantitative drug-likeness parameters that can be compared with class benchmarks. The compound has a calculated topological polar surface area (TPSA) of 54.7 Ų, a calculated LogP of 2.95, 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 rotatable bonds . These values place the compound within favorable drug-like chemical space (TPSA < 140 Ų, LogP between 1 and 5, HBD ≤ 5, HBA ≤ 10, rotatable bonds ≤ 10 following Lipinski and Veber guidelines). The LogP of 2.95 indicates moderate lipophilicity that balances membrane permeability with aqueous solubility, partially attributed to the chloro substituent which increases LogP by approximately 0.5–0.7 units compared to the unsubstituted benzimidazole analog (estimated contribution based on Hansch π constant for aromatic Cl) [1].

Drug-likeness Physicochemical properties Computational chemistry

5-Chloro vs. 5-Methyl Benzimidazole SAR: Differential Cytotoxicity Profiles in Cancer Cell Lines

While direct comparative data for the propan-1-amine series is not publicly available, published structure-activity relationship (SAR) studies on related 2-substituted 5-chlorobenzimidazole vs. 5-methylbenzimidazole derivatives provide class-level evidence of differentiated biological profiles. The 5-chloro-2-substituted benzimidazole series has been shown to exert topoisomerase I inhibition and cytotoxicity in mammalian cancer cell lines, with the chloro substituent contributing to higher potency compared to electron-donating substituents [1]. A separate QSAR modeling study on 131 benzimidazole derivatives against MDA-MB-231 breast cancer cells demonstrated that substituent electronic properties at the 5(6)-position are significant determinants of IC50 values, with chloro-substituted derivatives exhibiting IC50 values in the low micromolar range [2]. The methyl analog (3-(5-methyl-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride, CAS 1169950-70-2) has been reported to show IC50 values ranging from 0.85 to 6.75 μM in 2D and 3D cytotoxicity assays, but without direct side-by-side comparison to the chloro analog under identical conditions .

Cytotoxicity Benzimidazole SAR Anticancer screening

Stability and Handling: Dihydrochloride Salt Thermal and Storage Profile

The dihydrochloride salt form of CAS 1158738-89-6 has defined storage and stability parameters that differ from the free base. The compound is recommended for storage sealed in dry conditions at 2–8°C, with shipping permitted at room temperature . The free base (CAS 915921-08-3) is reported with long-term storage at cool, dry conditions without specific refrigeration requirements . The dihydrochloride salt's requirement for refrigerated storage suggests greater hygroscopicity or thermal sensitivity compared to the free base, a factor that impacts procurement planning, inventory management, and experimental reproducibility. Additionally, the compound is classified with GHS07 (Warning) hazard statements H302-H315-H319-H335, indicating defined acute toxicity and irritant properties that require standard laboratory handling precautions .

Chemical stability Storage conditions Quality assurance

High-Value Research and Industrial Application Scenarios for 3-(5-Chloro-1H-benzimidazol-2-yl)propan-1-amine Dihydrochloride


Medicinal Chemistry: RSV Fusion Inhibitor Lead Optimization

Organizations pursuing respiratory syncytial virus (RSV) fusion inhibitor programs can utilize CAS 1158738-89-6 as a key building block for constructing patent-protected benzimidazole leads. The compound maps directly onto the core scaffold described in Re: Viral Ltd. patent US20140308282A1, enabling rapid parallel synthesis of focused libraries exploring N-alkylation, amide coupling, and heteroaryl conjugation at the propan-1-amine side chain [1]. The dihydrochloride salt form facilitates direct use in aqueous coupling reactions without pre-solubilization steps.

Kinase Inhibitor SAR Exploration: 5(6)-Position Halogen Scanning

The compound serves as the chloro-substituted member of a halogen-scanning set (alongside H, F, CH₃, Br, CF₃ analogs) for systematic exploration of the 5(6)-position of benzimidazole kinase inhibitors. Class-level SAR evidence indicates that the 5(6)-chloro substituent occupies a defined lipophilic cavity in kinase active sites, as demonstrated by structural biology data showing interactions with Ile91, Ala92, Phe93, Ala94, Pro95, and Ala197 side chains [2]. Parallel procurement of CAS 1158738-89-6 with the unsubstituted (CAS 88765-77-9), methyl (CAS 1169950-70-2), and fluoro (CAS 883541-03-5) analogs enables rigorous SAR determination under matched experimental conditions.

Building Block for DNA Topoisomerase I Inhibitor Libraries

Based on published data showing that 5-chloro-substituted benzimidazole derivatives exert the most profound topoisomerase I inhibition among a series of 1H-benzimidazoles [3], CAS 1158738-89-6 can serve as a privileged intermediate for constructing focused libraries targeting DNA topoisomerase I. The propan-1-amine side chain provides a versatile handle for further functionalization via amide bond formation, reductive amination, or sulfonamide coupling to explore substituent effects on enzyme inhibition and cytotoxicity.

Quality Control and Reference Standard for Proprietary Benzimidazole Drug Candidates

CAS 1158738-89-6, when sourced at high purity (≥98% as specified by Chemscene ), can serve as a well-characterized reference standard for analytical method development, impurity profiling, and stability-indicating assay validation in pharmaceutical development programs that employ this benzimidazole scaffold. The compound's defined physicochemical profile (LogP 2.95, TPSA 54.7 Ų) provides reproducible benchmarks for batch-to-batch consistency verification .

Quote Request

Request a Quote for 3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.